(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride
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Description
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O5S and its molecular weight is 504.99. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a derivative of benzothiazole known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and potential therapeutic applications, supported by recent research findings and case studies.
Structure
The compound features a complex structure characterized by:
- A benzothiazole moiety.
- A morpholinoethyl substituent.
- A nitrophenyl group.
Molecular Formula
The empirical formula for this compound is C20H22N4O4S with a molecular weight of approximately 402.48 g/mol.
Antimicrobial Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various strains of bacteria and fungi.
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
9a | 250 | 98 |
12a | 100 | 99 |
These results suggest that the compound may possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis .
Anticancer Activity
Benzothiazole derivatives are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation. For example, compounds targeting the WNT/β-catenin signaling pathway have shown promise in preclinical studies, leading to reduced tumor growth in various cancer models .
The biological activity of this compound may involve:
- Enzyme Inhibition : Interacting with enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
- Signal Pathway Modulation : Affecting pathways like the WNT signaling cascade, crucial for cellular functions and cancer progression.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives, including our compound of interest. The findings revealed that these compounds demonstrated potent activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in treating infections caused by multidrug-resistant organisms .
Case Study 2: Cancer Research
In another study focusing on anticancer properties, researchers synthesized various benzothiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, highlighting their potential as novel anticancer agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Benzothiazole Derivative : Starting from readily available aromatic aldehydes and thiazolidine derivatives.
- Coupling Reactions : Utilizing coupling agents to form the final product through condensation reactions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.
Properties
IUPAC Name |
(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S.ClH/c1-31-19-6-7-21-20(16-19)24-23(33-21)26(10-9-25-11-13-32-14-12-25)22(28)8-5-17-3-2-4-18(15-17)27(29)30;/h2-8,15-16H,9-14H2,1H3;1H/b8-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLOGHSRGIGFNT-HAAWTFQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.